1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione
Overview
Description
1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione is an organic compound known for its unique chemical structure and properties It consists of a biphenyl group attached to a trifluoromethyl-substituted butanedione moiety
Mechanism of Action
Target of Action
Similar compounds such as bifonazole, an azole antifungal drug, have been shown to target the fungal cytochrome p450 51 enzyme . This enzyme is also known as Lanosterol 14-alpha demethylase and plays a crucial role in the cell membrane structure of the fungus .
Mode of Action
For instance, Bifonazole works by inhibiting the production of ergosterol, an essential component of fungal cell membranes . It acts to destabilize the fungal cytochrome p450 51 enzyme, leading to cell lysis .
Biochemical Pathways
It’s reasonable to assume that it might interfere with the ergosterol biosynthesis pathway, similar to other azole antifungal drugs .
Pharmacokinetics
Related compounds like flurbiprofen exhibit stereoselectivity in their pharmacokinetics, with stereoselectivity exhibited at the level of protein binding and metabolite formation .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it may lead to the disruption of fungal cell membranes, causing cell lysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione typically involves the reaction of 4-biphenylboronic acid with trifluoroacetylacetone in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its high electron mobility and stability.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for studying molecular packing and crystal growth in organic materials.
Comparison with Similar Compounds
1-(4-Biphenylyl)-2-phenylethylamine: Known for its potential antispasmodic and cardiovascular effects.
4-(4-Biphenylyl)-4-hydroxybutanoic acid: Exhibits anti-inflammatory properties similar to those of nonsteroidal anti-inflammatory drugs.
Uniqueness: 1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high-performance materials and pharmaceuticals.
Properties
IUPAC Name |
4,4,4-trifluoro-1-(4-phenylphenyl)butane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O2/c17-16(18,19)15(21)10-14(20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQXJKTXGNVKQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312360 | |
Record name | 1-([1,1'-Biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581-83-9 | |
Record name | NSC252987 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-([1,1'-Biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[1,1'-Biphenyl]-4-yl-4,4,4-trifluoro-1,3-butanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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